molecular formula C14H18ClN3OS B2922172 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride CAS No. 2097933-85-0

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride

Cat. No. B2922172
CAS RN: 2097933-85-0
M. Wt: 311.83
InChI Key: RQPICVOZPAEMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of the mitochondrial complex I, which makes it a useful tool for investigating the role of this complex in various biological processes.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride has been widely used in scientific research as a tool for investigating the role of mitochondrial complex I in various biological processes. It has been used in studies on Parkinson's disease, Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders. 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride has also been used in studies on cancer, diabetes, and other metabolic disorders.

Mechanism of Action

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride acts as a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain that produces ATP, the energy currency of the cell. By inhibiting complex I, 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride disrupts the energy production process and leads to an increase in reactive oxygen species (ROS) production, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride has been shown to induce Parkinson's disease-like symptoms in animals and humans by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This effect is thought to be due to the conversion of 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride to MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that is selectively taken up by dopaminergic neurons and causes their death.

Advantages and Limitations for Lab Experiments

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for mitochondrial complex I, its ability to induce Parkinson's disease-like symptoms in animals and humans, and its relatively low cost. However, 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride also has several limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride, including its use as a tool for investigating the role of mitochondrial complex I in cancer and other metabolic disorders, its potential as a therapeutic target for Parkinson's disease and other neurodegenerative disorders, and the development of new 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride analogs with improved potency and selectivity. Additionally, further research is needed to better understand the mechanisms underlying the neurotoxicity of 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride and to develop new strategies for preventing or treating its toxic effects.

Synthesis Methods

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophene-2-carbonyl)piperidine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-pyrazol-4-amine and thiophene-2-carboxylic acid followed by the addition of piperidine and hydrochloric acid. The final product is a white crystalline powder that is soluble in water and ethanol.

properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.ClH/c1-16-10-11(9-15-16)12-5-2-3-7-17(12)14(18)13-6-4-8-19-13;/h4,6,8-10,12H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPICVOZPAEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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